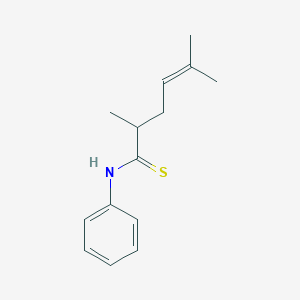![molecular formula C26H22Cl2N4O8 B14356727 [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate CAS No. 90781-23-0](/img/structure/B14356727.png)
[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate is a complex organic compound that features multiple functional groups, including peroxy, cyano, and diazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate can be approached through a multi-step process involving the following key steps:
Formation of the 3-chlorobenzoyl peroxide: This can be achieved by reacting 3-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide.
Synthesis of the diazenyl intermediate: The diazenyl group can be introduced by reacting a suitable precursor with a diazonium salt.
Coupling of intermediates: The final compound can be obtained by coupling the 3-chlorobenzoyl peroxide with the diazenyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peroxy groups in the compound can undergo oxidation reactions, potentially forming reactive oxygen species.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Reactive oxygen species or oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a reagent or intermediate in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine
Pharmaceuticals: Potential use as a precursor or active ingredient in drug development.
Biological Studies: May be used in studies involving oxidative stress or reactive oxygen species.
Industry
Polymer Chemistry: Potential use in the synthesis of polymers with specific functional groups.
Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate would depend on its specific application. For example, in oxidative reactions, the peroxy groups may generate reactive oxygen species that can interact with various molecular targets. In pharmaceutical applications, the compound may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: A well-known compound with similar peroxy groups, used in acne treatment and polymerization reactions.
Azobisisobutyronitrile (AIBN): A compound with a diazenyl group, commonly used as a radical initiator in polymerization.
Uniqueness
The uniqueness of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate lies in its combination of multiple functional groups, which can impart a wide range of reactivity and potential applications. This makes it a versatile compound for research and industrial use.
Properties
CAS No. |
90781-23-0 |
|---|---|
Molecular Formula |
C26H22Cl2N4O8 |
Molecular Weight |
589.4 g/mol |
IUPAC Name |
[4-[[5-(3-chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C26H22Cl2N4O8/c1-25(15-29,11-9-21(33)37-39-23(35)17-5-3-7-19(27)13-17)31-32-26(2,16-30)12-10-22(34)38-40-24(36)18-6-4-8-20(28)14-18/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
MTEXFMIZPVIZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OOC(=O)C1=CC(=CC=C1)Cl)(C#N)N=NC(C)(CCC(=O)OOC(=O)C2=CC(=CC=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
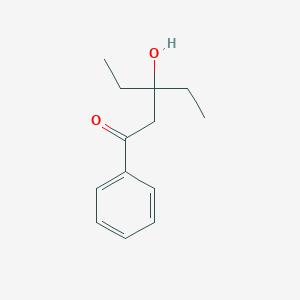
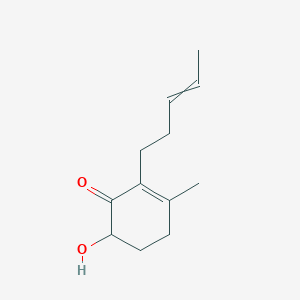
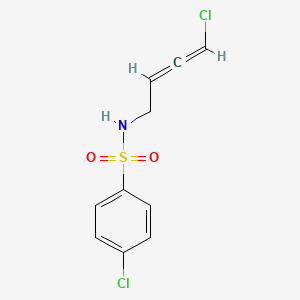
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
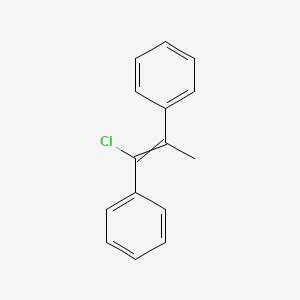
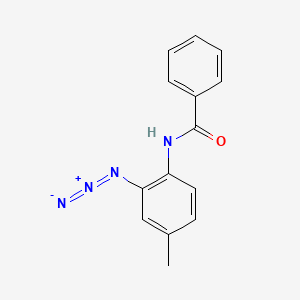

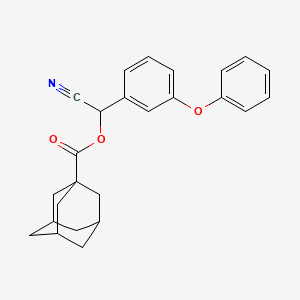
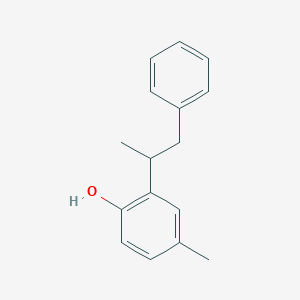

![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)

